4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPA is a pyrazolidine derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is not fully understood. However, it has been suggested that 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid may inhibit the activity of enzymes involved in various cellular processes, including DNA synthesis and protein synthesis. 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid may also induce apoptosis in cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been shown to have various biochemical and physiological effects. In animal studies, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been found to reduce inflammation and oxidative stress. It has also been shown to improve glucose tolerance and insulin sensitivity. In addition, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been found to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has several advantages for use in lab experiments. It is stable and can be stored for long periods without degradation. It is also soluble in various solvents, making it easy to use in experiments. However, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has some limitations. It is relatively expensive compared to other chemicals, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid. One area of interest is the development of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid derivatives with improved properties, such as increased potency or selectivity. Another area of interest is the investigation of the potential therapeutic applications of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid in various diseases, including cancer, diabetes, and inflammation. Moreover, the mechanism of action of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid needs to be further elucidated to fully understand its potential applications. Finally, the safety and toxicity of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid need to be thoroughly investigated to ensure its safe use in humans.
Conclusion:
In conclusion, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is a promising chemical compound with potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid and its derivatives in various applications.
Synthesemethoden
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid can be synthesized through various methods, including the reaction of 4-aminobenzoic acid with 4,4-dimethyl-3-oxo-pyrazolidine in the presence of a catalyst. Another method involves the reaction of 4-carboxybenzaldehyde with 4,4-dimethyl-3-oxo-pyrazolidine in the presence of a reducing agent. These methods have been used to produce 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been studied extensively for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In antimicrobial research, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In anticancer research, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In anti-inflammatory research, 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has been found to suppress the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
107144-30-9 |
---|---|
Produktname |
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid |
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)7-14(13-11(12)17)9-5-3-8(4-6-9)10(15)16/h3-6H,7H2,1-2H3,(H,13,17)(H,15,16) |
InChI-Schlüssel |
RZSMYBKVQYILRO-UHFFFAOYSA-N |
SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
Kanonische SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
Andere CAS-Nummern |
107144-30-9 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
4-(4,4-dimethyl-3-oxo-pyrazolidin-1-yl)-benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.